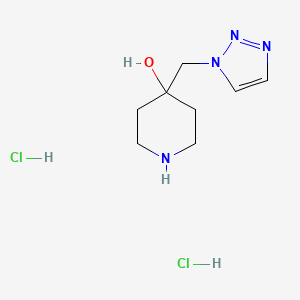
4-((1H-1,2,3-Triazol-1-yl)methyl)piperidin-4-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "4-((1H-1,2,3-Triazol-1-yl)methyl)piperidin-4-ol dihydrochloride" is a chemical entity that appears to be related to a class of compounds that exhibit various pharmacological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their biological activities, which can be useful for understanding the potential applications and properties of the compound .
Synthesis Analysis
The synthesis of related piperidine derivatives is well-documented in the provided literature. For instance, the synthesis of 5-(1-piperazinyl)-1H-1,2,4-triazol-3-amines involved a series of reactions starting from substituted benzhydryl chlorides, followed by treatment with piperazine and N-sulfonation . Another example is the synthesis of 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo-[2,1-c][1,2,4]triazole, which was achieved through a multi-step process including etherification, hydrazonation, cyclization, and reduction . These methods could potentially be adapted for the synthesis of "4-((1H-1,2,3-Triazol-1-yl)methyl)piperidin-4-ol dihydrochloride".
Molecular Structure Analysis
The molecular structures of related compounds have been characterized using various spectroscopic techniques such as 1H NMR, IR, and mass spectrometry . Additionally, X-ray crystallography has been employed to determine the crystal structure of a piperidine derivative, revealing details such as the chair conformation of the piperidine ring and the distorted tetrahedral geometry around the sulfur atom . These techniques could be applied to analyze the molecular structure of "4-((1H-1,2,3-Triazol-1-yl)methyl)piperidin-4-ol dihydrochloride".
Chemical Reactions Analysis
The literature provides insights into the reactivity of piperidine derivatives. For example, the synthesis of various piperidine derivatives involves reactions such as condensation, N-sulfonation, and Mannich's reaction . These reactions are indicative of the chemical reactivity of the piperidine moiety and its derivatives, which could be relevant for understanding the reactivity of "4-((1H-1,2,3-Triazol-1-yl)methyl)piperidin-4-ol dihydrochloride".
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can be inferred from their molecular structure and synthesis. For instance, the crystallographic data of a piperidine derivative provides information about its solid-state structure . Vibrational spectroscopy and theoretical calculations have been used to study the molecular structure and conformations of a benzoxazolone derivative with a piperidine moiety . These studies can shed light on the physical properties such as melting points, solubility, and stability, as well as chemical properties like acidity/basicity and reactivity of "4-((1H-1,2,3-Triazol-1-yl)methyl)piperidin-4-ol dihydrochloride".
Scientific Research Applications
Synthesis and Antimicrobial Activities
The research on the synthesis and antimicrobial activities of some new 1,2,4-Triazole derivatives, including compounds structurally related to "4-((1H-1,2,3-Triazol-1-yl)methyl)piperidin-4-ol dihydrochloride," reveals that these compounds exhibit good or moderate activities against various microorganisms. The study by Bektaş et al. demonstrates the synthesis of novel triazole derivatives from the reaction of various ester ethoxycarbonylhydrazones with several primary amines, indicating potential applications in combating microbial resistance (Bektaş et al., 2007).
Antifungal Agents
Another research focus is the development of novel 1,2,4-triazines possessing 1,2,3-triazole and piperidine ring as antifungal agents. Sangshetti and Shinde's work on the synthesis of these compounds and their evaluation against various fungi, including Candida albicans and Aspergillus niger, showcases their potential in addressing fungal infections (Sangshetti & Shinde, 2010).
Structure-Activity Relationship Studies
The synthesis and antimicrobial activity analysis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives against pathogens of Lycopersicon esculentum reveal significant insights into the structure-activity relationships, highlighting the influence of substitutions on the benzhydryl ring and sulfonamide ring on antibacterial activity. This study by Vinaya et al. indicates the nuanced chemical interactions at play in determining the efficacy of such compounds (Vinaya et al., 2009).
Molecular Docking Studies
Karayel's research on benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors through molecular stabilities, conformational analyses, and molecular docking studies highlights the potential therapeutic applications of these compounds in cancer treatment. This study provides a detailed analysis of the interactions between the compounds and the EGFR binding pocket, offering insights into their anti-cancer properties (Karayel, 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(triazol-1-ylmethyl)piperidin-4-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O.2ClH/c13-8(1-3-9-4-2-8)7-12-6-5-10-11-12;;/h5-6,9,13H,1-4,7H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDKELWZMVQPCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CN2C=CN=N2)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1H-1,2,3-triazol-1-yl)methyl]piperidin-4-ol dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

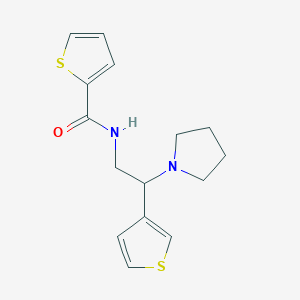
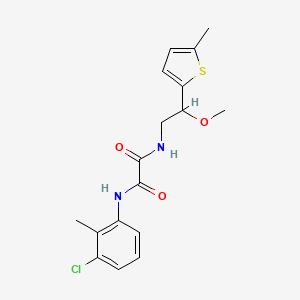
![N-[1,1,1,3,3,3-hexafluoro-2-(pyridin-2-ylamino)propan-2-yl]-4-methoxybenzamide](/img/no-structure.png)
![2-[(4-fluorophenyl)sulfanyl]-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2528910.png)
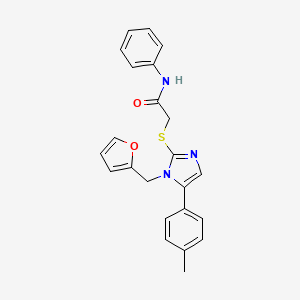
![N-(2,4-dichlorophenyl)-2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2528915.png)

![2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid](/img/structure/B2528918.png)
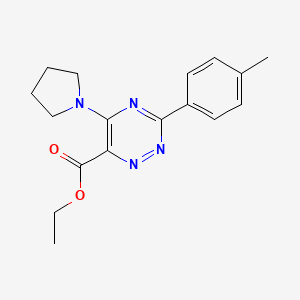
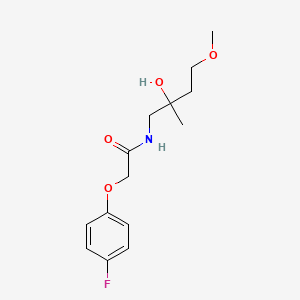
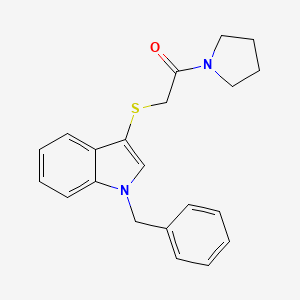
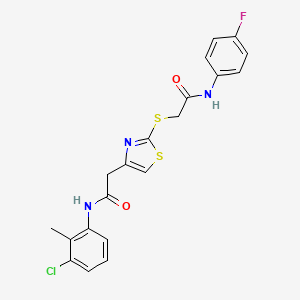
![9-(4-(2-hydroxyethyl)phenyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2528925.png)
![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2528926.png)